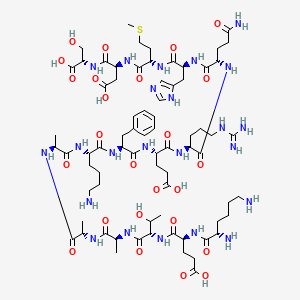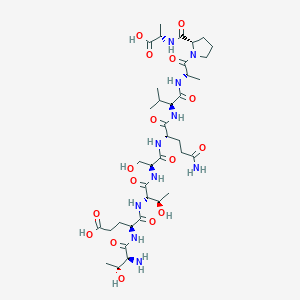
Chlorotoxin(linear)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chlorotoxin(linear) is a linear 36 amino-acid peptide which can be used in Chlorotoxin related research.
Scientific Research Applications
Cancer Therapy and Diagnostic Tool
Chlorotoxin, derived from the venom of the Israeli scorpion Leiurus quinquestriatus, has shown promising applications in cancer therapy. It preferentially binds to tumor cells, making it useful in developing imaging agents for visualizing tumors during surgical resection. Its unique binding ability has led to research into using chlorotoxin as a vehicle for delivering anti-cancer drugs specifically to cancer cells, focusing on glioma, melanoma, lung carcinoma, neuroblastoma, and medulloblastoma. Its structural and biological properties suggest potential for a wide range of biotechnology and biomedical applications (Ojeda et al., 2016); (Dardevet et al., 2015).
Molecular Dynamics and Drug Delivery
Research on Chlorotoxin has expanded into molecular dynamics, exploring its stability and structure in different environments. This knowledge aids in understanding how Chlorotoxin can be used in drug delivery systems, especially in targeting tumor cells in the human brain, minimizing the risk of damaging healthy tissues (Li, 2015).
Role in Structure and Activity
The chemical structure of Chlorotoxin, particularly its disulfide bonds, plays a crucial role in its biological functions. Studies indicate these bonds are essential for maintaining its structure and stability, impacting its effectiveness in inhibiting cell migration, a key aspect in cancer treatment (Ojeda et al., 2014).
Bioactivity and Cell Migration
Investigations into Chlorotoxin's bioactivity have revealed that even fragments of the peptide, particularly the C-terminal region, can retain the ability to inhibit cell migration. This insight opens avenues for developing smaller, potent derivatives for therapeutic use (Dastpeyman et al., 2019).
Interaction with Glioma Cells
Studies have employed techniques like ATR-FTIR spectroscopy to understand how Chlorotoxin interacts with glioma cells at the molecular level. These insights are vital for improving drug delivery systems containing Chlorotoxin (Falahat et al., 2016).
Solution Structure Analysis
NMR spectroscopy has been used to determine the solution structure of Chlorotoxin, providing a deeper understanding of its molecular configuration, which is crucial for its function and potential applications in cancer therapeutics (Lippens et al., 1995).
Biomedical and Biotechnological Applications
Chlorotoxin's ability to bind to glioma tumors and its potential for conjugation to nanoparticles have broadened its applications in tumor imaging, radiotherapy, and the development of new therapeutic drugs and cancer-screening kits (Khanyile et al., 2019).
CAR T Cells for Glioblastoma Targeting
Recent developments include Chlorotoxin-directed CAR T cells that recognize and kill glioblastoma, demonstrating high specificity and potency, representing an innovative approach in cancer treatment (Wang et al., 2020).
Inhibiting Glioblastoma Cell Motility
Chlorotoxin has been shown to inhibit glioblastoma cell motility by interacting with matrix metalloproteinase-2 (MMP-2), a key protein in tumor cell invasion and migration, highlighting its therapeutic potential for gliomas and other diseases involving MMP-2 (Deshane et al., 2003).
properties
Molecular Formula |
C₁₅₈H₂₅₆N₅₂O₄₈S₁₁ |
|---|---|
Molecular Weight |
4004.76 |
sequence |
One Letter Code: MCMPCFTTDHQMARKCDDCCGGKGRGKCYGPQCLCR-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





